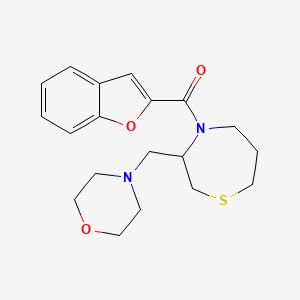

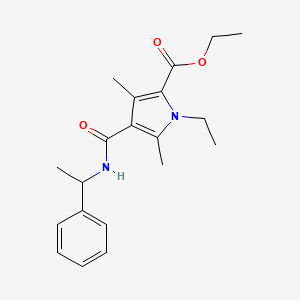

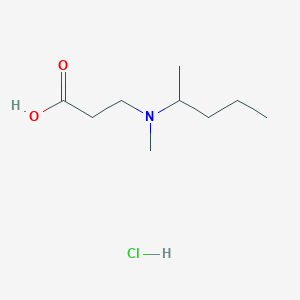

4-(3-氯-5-(三氟甲基)(2-吡啶基))-1-((4-(三氟甲氧基)苯基)磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives, including those substituted with sulfonyl groups and heteroaryl moieties, play a significant role in drug discovery due to their versatile biological activities and potential as therapeutic agents. Research on such compounds often aims at discovering new pharmacological targets or enhancing the activity and selectivity of existing molecules.

Synthesis Analysis

The synthesis of piperazine derivatives with complex substitutions involves multi-step organic synthesis, starting from simpler piperazine rings and sequentially adding functional groups. For instance, Borrmann et al. (2009) developed adenosine A2B receptor antagonists through a series of chemical modifications to the piperazine backbone, showcasing the intricate synthesis strategies employed in creating compounds with high affinity and selectivity for biological targets (Borrmann et al., 2009).

Molecular Structure Analysis

The structural analysis of piperazine derivatives often involves X-ray crystallography to determine the conformation and arrangement of atoms within the molecule. Kumar et al. (2007) described the synthesis and crystal structure of a novel bioactive piperazine derivative, highlighting the chair conformation of the piperazine ring and the spatial orientation of sulfonyl and phenyl groups (Kumar et al., 2007).

科学研究应用

1. 腺苷A2B受体拮抗作用

Borrmann等人(2009年)的研究开发了一系列1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤衍生物,显示出高选择性和亚纳摩尔级别的亲和力作为A2B腺苷受体拮抗剂。这包括与4-(3-氯-5-(三氟甲基)(2-吡啶基))-1-((4-(三氟甲氧基)苯基)磺酰基)哌嗪结构相关的化合物,表明在靶向A2B腺苷受体方面具有潜在应用(Borrmann et al., 2009)。

2. 甘氨酸转运蛋白1抑制

山本等人(2016年)鉴定了包括1-甲基-N-(异丙基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺等化合物作为有效的甘氨酸转运蛋白1(GlyT1)抑制剂。这些与目标化合物相关的化合物,展示了在中枢神经系统应用中的潜力(Yamamoto et al., 2016)。

3. HIV-1逆转录酶抑制

罗梅罗等人(1994年)合成并评估了一种哌嗪化合物的类似物,用于抑制HIV-1逆转录酶。这项研究表明,4-(3-氯-5-(三氟甲基)(2-吡啶基))-1-((4-(三氟甲氧基)苯基)磺酰基)哌嗪的衍生物可能在HIV治疗中具有应用(Romero et al., 1994)。

4. 抗菌活性

齐(2014年)探索了1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的抗菌活性。这表明与目标化合物结构相关的化合物可能具有抗微生物应用(Qi, 2014)。

5. 杀虫性能

蔡等人(2010年)基于一种5-羟色胺受体配体设计并合成了1-芳基甲基-4-[(三氟甲基)吡啶-2-基]哌嗪衍生物,显示出对粘虫Pseudaletia separata的生物活性。这项研究表明类似化合物可能具有杀虫应用(Cai et al., 2010)。

作用机制

未来方向

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF6N3O3S/c18-14-9-11(16(19,20)21)10-25-15(14)26-5-7-27(8-6-26)31(28,29)13-3-1-12(2-4-13)30-17(22,23)24/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSZZOJJUIAFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF6N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)